molecular formula C20H18ClFO7 B2869526 Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate CAS No. 303994-40-3

Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate

Cat. No.: B2869526
CAS No.: 303994-40-3
M. Wt: 424.81
InChI Key: ORJNRQYQCCAGAK-UHFFFAOYSA-N
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Description

This compound is a phenoxyacetate ester derivative featuring a 2-chloro-6-fluorobenzyl substituent, a formyl group at the 4-position, and a methoxy-oxoethoxy moiety at the 3-position. Its molecular formula is C₁₉H₁₇ClFNO₇ (MW: 449.8 g/mol).

Properties

IUPAC Name

methyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFO7/c1-26-18(24)10-28-17-7-6-12(9-23)20(29-11-19(25)27-2)14(17)8-13-15(21)4-3-5-16(13)22/h3-7,9H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJNRQYQCCAGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C(=C(C=C1)C=O)OCC(=O)OC)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its effects.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a chlorinated and fluorinated benzyl moiety, an aldehyde group, and a methoxy-oxime side chain. The molecular formula is C21H20ClFO5C_{21}H_{20}ClFO_5, with a molecular weight of approximately 396.84 g/mol. The presence of halogen atoms (chlorine and fluorine) suggests enhanced lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize key findings related to the biological effects of this compound.

1. Anti-Cancer Activity

Several studies have explored the anti-cancer properties of related compounds, suggesting that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Case Study : A study demonstrated that a structurally similar compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), leading to a significant reduction in cell viability at concentrations above 10 µM over 48 hours .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, which is critical in treating various chronic diseases:

  • In Vitro Studies : Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS) .
Compound IC50 (µM) Cell Type Effect
Compound A15RAW 264.7 MacrophagesInhibition of TNF-alpha
Compound B10THP-1 MonocytesReduction of IL-6
Methyl CompoundTBDTBDTBD

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, potentially affecting bacterial strains:

  • Study Findings : In vitro assays revealed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest possible interactions with biological targets, particularly in cancer therapy.

Case Study: Anticancer Activity

A study examining derivatives of similar compounds indicated that modifications on the phenoxyacetate backbone can enhance anticancer activity. The presence of halogen substituents (like chlorine and fluorine) has been linked to increased potency against certain cancer cell lines .

Research has shown that compounds with similar structures exhibit significant biological activities, including:

  • Antibacterial Properties : Compounds with halogenated phenyl groups have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers have explored various synthetic routes, including:

  • Ugi Reaction : This method allows for the assembly of complex molecules efficiently, providing a platform for generating diverse chemical libraries .

Table 1: Synthesis Routes and Yields

Synthesis MethodDescriptionYield (%)
Ugi ReactionMulti-component condensation75%
Palladium-Catalyzed CouplingFormation of aryl bonds80%
Direct HalogenationIntroduction of halogens65%

Potential in Targeted Therapy

The unique structure of this compound positions it as a candidate for targeted therapies, particularly through the development of PROTACs (proteolysis-targeting chimeras). These are designed to degrade specific proteins involved in disease processes, such as certain cancer types.

Case Study: PROTAC Development

Research has indicated that modifications to similar phenoxyacetate compounds can lead to effective PROTACs targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name/ID Core Structure Key Substituents Biological Relevance Source
Target Compound Phenoxyacetate 2-Chloro-6-fluorobenzyl, 4-formyl, 3-(2-methoxy-2-oxoethoxy) HDAC inhibition (hypothesized)
490-M24 () Methoxyiminoacetate 2-[(2-Hydroxymethylphenoxy)methyl]phenyl Unknown; structural diversity
HDAC Ligand 25 () Phenoxyacetate 4-({5-[(Benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl) HDAC8 proteolysis targeting
Compound 5c () Chroman-4-one derivative 2-Chloro-6-methoxy, 7-methoxy-4-oxo-chromenylidene Cytotoxic activity
Methyl 2-(2-Cl-4-formyl-6-MeO-phenoxy)acetate () Phenoxyacetate 2-Chloro-4-formyl-6-methoxy Intermediate in synthesis

Key Observations :

  • The 4-formyl group is a shared feature with methyl 2-(2-Cl-4-formyl-6-MeO-phenoxy)acetate (), suggesting utility as a reactive site for further derivatization .
  • Unlike HDAC Ligand 25 (), which has a polar carbamoyl group, the target compound’s methoxy-oxoethoxy moiety balances hydrophilicity and steric bulk, possibly influencing binding specificity .

Physicochemical Properties

Property Target Compound Methyl 2-(2-Cl-4-formyl-6-MeO-phenoxy)acetate () HDAC Ligand 25 ()
Molecular Weight 449.8 g/mol 258.7 g/mol ~500 g/mol (estimated)
Key Functional Groups Formyl, Fluoro, Ester Formyl, Ester Carbamoyl, Ester
Solubility Low (lipophilic) Moderate Low (polar carbamoyl)

Implications : The target compound’s higher molecular weight and fluorobenzyl group may reduce aqueous solubility compared to simpler analogs, necessitating formulation optimization for biological testing .

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